molecular formula C13H15BrN4O3S2 B3496679 4-bromo-3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide

4-bromo-3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B3496679
M. Wt: 419.3 g/mol
InChI Key: XGKHYQWUOUMURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a diethylsulfamoyl group, and a thiadiazole ring attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Sulfamoylation: The diethylsulfamoyl group is introduced via a reaction with diethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Thiadiazole Formation: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine or amide coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiadiazole ring and sulfamoyl group can participate in redox reactions under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

4-bromo-3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Material Science: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical structure.

    Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-bromo-3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that play a role in disease pathways.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular receptors.

    Effects: The compound may exert its effects by binding to active sites, altering protein conformation, or disrupting protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-(methylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide
  • 4-bromo-3-(ethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide
  • 4-bromo-3-(propylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

4-bromo-3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylsulfamoyl group, in particular, may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

4-bromo-3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O3S2/c1-3-18(4-2)23(20,21)11-7-9(5-6-10(11)14)12(19)16-13-17-15-8-22-13/h5-8H,3-4H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKHYQWUOUMURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=NN=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 3
4-bromo-3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
4-bromo-3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
4-bromo-3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 6
4-bromo-3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.